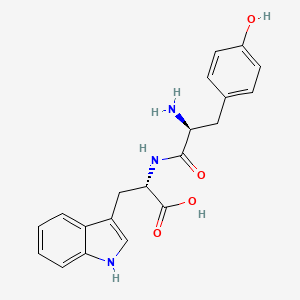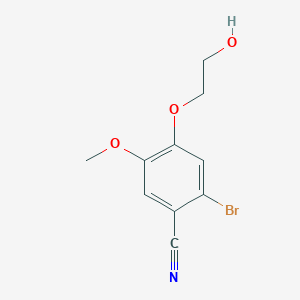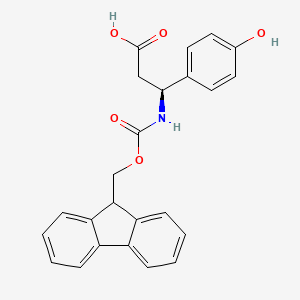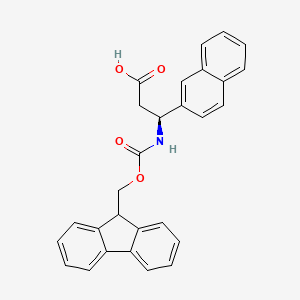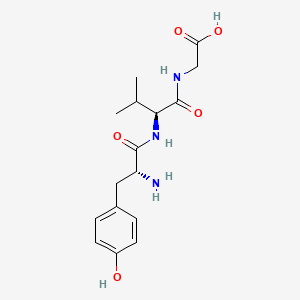
1-Benzylpyrrolidine-2,4-dione
Overview
Description
1-Benzylpyrrolidine-2,4-dione is a compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-Benzylpyrrolidine-2,4-dione, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a new series of pyrrolidine derivatives was designed and synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The pyrrolidine ring in 1-Benzylpyrrolidine-2,4-dione contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzylpyrrolidine-2,4-dione are not detailed in the retrieved sources, the pyrrolidine ring and its derivatives are known to be involved in various chemical reactions .Physical And Chemical Properties Analysis
1-Benzylpyrrolidine-2,4-dione is a compound with a density of 1.3±0.1 g/cm3, a boiling point of 407.0±45.0 °C at 760 mmHg, and a melting point of 64-66 °C . It has a molar refractivity of 51.4±0.3 cm3 and a polar surface area of 37 Å2 .Scientific Research Applications
Synthesis of Carbazoles
1-Benzylpyrrolidine-2,4-dione: is used in the synthesis of polyfunctionalized carbazoles via a domino Diels-Alder reaction . This process involves the catalyzed reaction of maleimides with chalcone, leading to the formation of tetrahydropyrrolo[3,4-c]carbazoles, which are then dehydrogenated to yield pyrrolo[3,4-c]carbazoles. Carbazoles are significant due to their presence in natural alkaloids and pharmacologically active compounds, exhibiting a broad spectrum of bioactivities such as anticancer and antituberculosis.
Herbicidal Activity
The compound has been studied for its potential as a herbicide. A series of derivatives of 1-Benzylpyrrolidine-2,4-dione have been prepared, and their structure-activity relationships have been analyzed to determine their herbicidal efficacy against various plants . These studies are crucial for the development of new herbicides with specific growth-inhibiting properties.
Enzyme Inhibition
1-Benzylpyrrolidine-2,4-dione and its derivatives have been observed to inhibit certain enzymes, which is a valuable trait in the development of new pharmaceuticals. For instance, they can inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for designing new herbicides .
Future Directions
properties
IUPAC Name |
1-benzylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVYIQQUJJODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442700 | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-2,4-dione | |
CAS RN |
30125-76-9 | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






